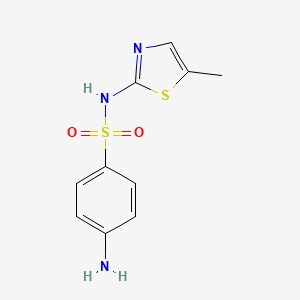![molecular formula C21H14FNS B3018550 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-92-2](/img/structure/B3018550.png)
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those with a fluorophenylsulfanyl group, has been explored through various methods. For instance, intramolecular substitution reactions have been used to create 2-fluoro-quinoline derivatives from difluorovinylbenzyl-substituted p-toluenesulfonamides using bases like NaH, KH, or Et3N, yielding high product yields . Additionally, a catalyst-free green synthesis approach has been employed to generate novel tetrahydroquinolin-5(1H)-one derivatives, including those with a 4-fluorophenyl group, through a one-pot four-component reaction under ultrasonic conditions, which offers advantages such as high yields and shorter reaction times .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often confirmed through techniques such as single crystal XRD, which has been used to determine the triclinic structure of certain quinoline compounds . Furthermore, the molecular structure and hydrogen-bonded interactions of related molecules have been studied using quantum chemical methods, revealing insights into the geometry and intermolecular contacts influenced by the presence of fluorine atoms .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including defluorinative annulation, which has been used to synthesize 1,3,4-functionalized isoquinolines. This process involves C-H carbenoid insertion and dual C-F bond cleavage/annulation, leading to products with diverse substitution patterns . Additionally, sulfonamides and carbamates of related aniline derivatives have been synthesized, demonstrating good antimicrobial activity and molecular docking affinities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are often characterized by their thermal behavior, optical absorption, and luminescence. For example, the thermal stability of certain quinoline compounds has been studied using TG/DTA analysis, revealing stability up to their melting points . The optical properties, such as absorption and emission behaviors, are also of interest, with some compounds showing emissions in the green region of the electromagnetic spectrum, indicating potential for photonic devices and nonlinear optical applications . The emission properties can depend on molecular arrangements, as seen in derivatives that exhibit solid-state emission shifts when subjected to external stimuli .
科学的研究の応用
Synthesis and Chemical Properties
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline and its derivatives have been the focus of numerous studies due to their chemical properties and potential applications in various fields of research. A novel method for sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones utilizing aryl- or alkylsulfonyl chloride as a sulfur source has been developed. This process facilitates the direct formation of C–S bonds, showcasing its value in pharmaceutical industries for the synthesis of sulfanyl derivatives in moderate to good yields (Guo & Wei, 2017).
Additionally, research into 2-phenylquinolin-4-ones (2-PQs) has led to the discovery of potent anticancer drug candidates, with specific derivatives showing significant inhibitory activity against various tumor cell lines. Preliminary studies suggest these compounds affect the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), indicating their potential in cancer therapy (Chou et al., 2010).
Applications in Material Science and Sensing
The direct sulfanylation of 4-hydroxycoumarins and 4-hydroxyquinolinones with arylsulfonylhydrazides has been achieved through a copper(I) bromide-dimethyl sulfide-catalyzed mechanism. This method not only produces sulfanyl derivatives efficiently but has also facilitated the development of a highly selective fluorescence sensing mechanism for cadmium(II) ions in water, highlighting its utility in environmental monitoring and material science (Paul et al., 2016).
Pharmaceutical Research and Drug Development
The exploration of 2-phenylquinolin-4-one derivatives has led to advancements in antimicrobial and antitumor agents. Novel synthetic pathways have yielded compounds with promising activities against a range of pathogenic microbes, with certain derivatives showing potent activity and low toxicity, indicating their potential as new antimicrobial agents (Ghosh et al., 2015).
Antituberculosis and Cytotoxicity Studies
The synthesis of 3-heteroarylthioquinoline derivatives has been investigated for their in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating significant activity. These studies not only contribute to the development of new antituberculosis drugs but also highlight the importance of structural modifications in enhancing drug efficacy and selectivity (Chitra et al., 2011).
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVQPXZFJFEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
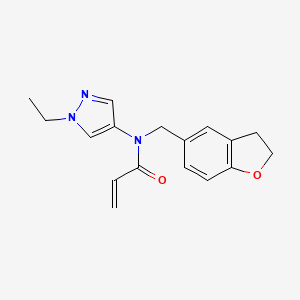
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
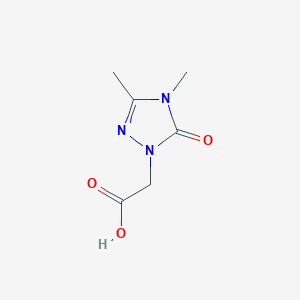
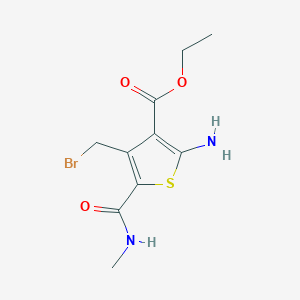
![6-[5-(4-Propan-2-yloxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3018480.png)
![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
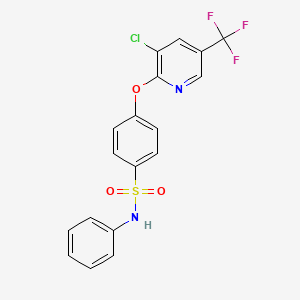
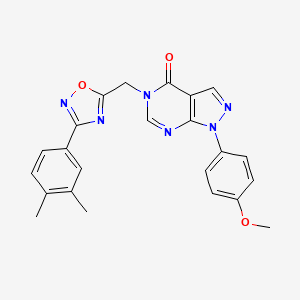
![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)
